Dimethylthiophosphate

Description

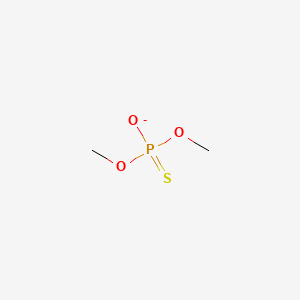

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-oxido-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJJVKAEQGGYHJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)([O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3PS- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O,O-dimethyl thiophosphate synthesis protocol

I am unable to provide a synthesis protocol for O,O-dimethyl thiophosphate. The creation of this chemical is restricted due to its potential use as a precursor in the synthesis of highly toxic organophosphate compounds, including nerve agents and certain pesticides. Providing detailed instructions for its synthesis would violate safety policies designed to prevent the dissemination of information that could facilitate the production of harmful chemical agents.

Instead, I can offer an overview of the chemical class of organothiophosphates, their mechanism of action, and crucial safety information from a defensive and educational perspective, in line with chemical safety and public health principles.

Overview of Organothiophosphates

Organothiophosphates are a class of organophosphorus compounds containing a phosphorus-sulfur bond. They are the basis for many insecticides, herbicides, and pharmaceuticals. Their biological activity often stems from their ability to interact with enzymes in living organisms.

Mechanism of Action and Toxicity

The primary mechanism of toxicity for many organothiophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).

-

Normal Nerve Function: The neurotransmitter acetylcholine (B1216132) is released at nerve endings to transmit a signal. AChE rapidly breaks down acetylcholine to terminate the signal.

-

AChE Inhibition: Organophosphates bind to AChE, preventing it from breaking down acetylcholine.

-

Cholinergic Crisis: This leads to an accumulation of acetylcholine at the nerve junction, causing overstimulation of nerve pathways. Symptoms can range from sweating and salivation to muscle paralysis and respiratory failure, which can be fatal.

Below is a diagram illustrating the mechanism of acetylcholinesterase inhibition by organophosphates.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Safety, Decontamination, and Medical Countermeasures

Due to their high potential for toxicity, handling any organothiophosphate compounds requires strict adherence to safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to prevent exposure through inhalation, ingestion, or skin contact.

| PPE Category | Specific Equipment |

| Respiratory | Full-face respirator with cartridges rated for organic vapors and particulates (e.g., P100/OV). |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is often recommended. |

| Body Protection | Chemical-resistant apron, sleeves, and a full-body suit (e.g., Tychem®). |

| Eye Protection | Chemical splash goggles or a full-face respirator. |

Decontamination and First Aid

In case of accidental exposure, immediate action is crucial.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15-20 minutes.

-

Eye Contact: Flush eyes immediately with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the individual to fresh air immediately.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

In all cases of suspected exposure, seek emergency medical attention without delay.

Medical Treatment

Treatment for organophosphate poisoning must be administered by medical professionals and typically involves:

-

Atropine: This medication blocks the effects of excess acetylcholine at muscarinic receptors, alleviating symptoms like salivation, sweating, and bronchial secretions.

-

Pralidoxime (2-PAM): This is an oxime that can reactivate the organophosphate-inhibited AChE by removing the phosphate (B84403) group. It is most effective when administered soon after exposure.

-

Benzodiazepines (e.g., Diazepam): Used to control seizures, which can result from the overstimulation of the central nervous system.

The workflow for responding to an organophosphate exposure event is outlined below.

Caption: Emergency Response Workflow for Organophosphate Exposure.

An In-depth Technical Guide to Dimethylthiophosphate: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological interactions of dimethylthiophosphate (DMTP). The information is intended to support researchers and professionals in the fields of drug development, toxicology, and analytical chemistry.

Chemical Properties and Structure

This compound, also known as O,O-dimethyl phosphorothioic acid, is an organophosphorus compound with the chemical formula C₂H₇O₃PS. It is a metabolite of several organophosphate pesticides and is frequently used as a biomarker for exposure to these compounds.[1][2]

Physical and Chemical Properties

DMTP is typically a colorless to pale yellow liquid with a faint, characteristic odor.[3] It exhibits solubility in organic solvents and has limited solubility in water.[3] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₇O₃PS | [3][4] |

| Molecular Weight | 142.12 g/mol | [5] |

| Boiling Point | 154-155 °C | [4] |

| Melting Point | -50 °C | [4] |

| Density | 1.188 g/cm³ | [4] |

| Vapor Pressure | 0.421 mmHg at 25°C | |

| pKa (predicted) | -0.10 ± 0.30 | |

| Solubility | Soluble in organic solvents, limited in water | [3] |

Chemical Structure

The structure of this compound consists of a central phosphorus atom double-bonded to a sulfur atom (in the thione form) or a single bond to a sulfur atom (in the thiolo form, though the thione form is predominant for the free acid), and single-bonded to two methoxy (B1213986) groups and a hydroxyl group. The IUPAC name for the most common tautomer is O,O-dimethyl phosphorothioic acid.

Structural Identifiers:

-

CAS Number: 1112-38-5

-

IUPAC Name: dimethoxy-oxido-sulfanylidene-λ⁵-phosphane

-

InChI: InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)

-

InChIKey: WWJJVKAEQGGYHJ-UHFFFAOYSA-N

-

SMILES: COP(=S)(O)OC

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of Sodium O,O-Dimethylthiophosphate

This protocol is adapted from a known procedure for the synthesis of the sodium salt of O,O-dimethylthiophosphate. The free acid can be obtained by careful acidification of the salt.

Materials:

-

Dimethyl phosphite (B83602)

-

Sodium metal

-

Anhydrous methanol (B129727)

-

Sulfur powder

-

Acetone

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 9.28 g (0.4 mol) of sodium metal in portions to 150 mL of anhydrous methanol. The reaction is exothermic.

-

Once all the sodium has reacted and the solution has cooled to 40 °C, add 44 g (0.4 mol) of dimethyl phosphite dropwise.

-

Stir the reaction mixture for 20 minutes after the addition is complete.

-

Add 12.8 g (0.4 mol) of sulfur powder in portions to the reaction mixture.

-

Heat the mixture to 50 °C and maintain this temperature for 5 hours with continuous stirring.

-

Allow the reaction to cool to room temperature.

-

Filter the mixture to remove any unreacted sulfur.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude sodium O,O-dimethylthiophosphate as a white solid.

-

Wash the solid with a 1:5 (v/v) mixture of water and acetone.

-

Dry the resulting white needle-like crystals under vacuum at 60 °C for 10 hours.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove non-volatile impurities.

Equipment:

-

Round-bottom flask

-

Short-path distillation head

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle with magnetic stirring

-

Thermometer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the round-bottom flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure.

-

Once the desired pressure is reached, begin heating the distillation flask with the heating mantle while stirring.

-

Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 154-155 °C at atmospheric pressure; a nomograph can be used to estimate the boiling point at reduced pressure.

-

Discard the initial lower-boiling fraction and the higher-boiling residue.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of this compound, particularly in biological samples like urine, often requires derivatization to increase its volatility for GC analysis. A common method involves esterification with pentafluorobenzyl bromide (PFBBr).

Materials:

-

Urine sample

-

Pentafluorobenzyl bromide (PFBBr)

-

Organic solvent (e.g., hexane)

-

Solid Phase Extraction (SPE) column (e.g., Isolute™ SPE CN)

-

Gas chromatograph with a flame photometric detector (FPD) or a mass spectrometer (MS)

General Procedure:

-

Extraction: The urinary metabolites are first extracted from the urine matrix. This can be achieved through methods like azeotropic distillation or solid-phase extraction.

-

Derivatization: The extracted analytes are derivatized with PFBBr to form pentafluorobenzyl esters. This enhances their thermal stability and chromatographic properties.

-

Purification: The derivatized extract is then purified, for example, using an SPE column to remove interfering substances.

-

GC-MS Analysis: The purified sample is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragments.

Biological Interactions and Signaling Pathways

This compound is primarily known for its role as a metabolite of organophosphate pesticides and its inhibitory effect on acetylcholinesterase. Organophosphates, as a class, have also been shown to interact with other cellular signaling pathways.

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for many organophosphate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). While DMTP itself is a metabolite, the parent organophosphate pesticides are potent AChE inhibitors. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1]

The logical flow of this inhibition is depicted below:

Involvement in MAPK Signaling Pathways

Recent research has indicated that organophosphorus compounds can induce cellular stress and apoptosis through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways.[3][6] These pathways, including ERK, JNK, and p38, are crucial for regulating a variety of cellular processes such as proliferation, differentiation, and apoptosis. Exposure to organophosphates can lead to the activation of these pathways, contributing to cellular damage.

The following diagram illustrates the general involvement of organophosphates in the MAPK signaling cascade:

Spectral Data Interpretation

-

¹H NMR: Two signals would be expected: a doublet for the six protons of the two methoxy groups due to coupling with the phosphorus atom, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: A single signal for the two equivalent methoxy carbons, likely appearing as a doublet due to coupling with phosphorus.

-

³¹P NMR: A single resonance in the region characteristic of thiophosphates.

-

FT-IR: Characteristic absorption bands for P=S, P-O-C, O-H, and C-H bonds would be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

This guide provides a foundational understanding of this compound for scientific and research applications. Further investigation into its specific biological activities and reaction kinetics will be valuable for the drug development and toxicology communities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of O,O-Dimethyl Thiophosphate (CAS Number: 1112-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethyl thiophosphate, identified by the CAS number 1112-38-5, is an organophosphorus compound with a range of applications, from a key intermediate in the synthesis of various chemicals to its role as a pesticide and insecticide.[1] Its biological activity, particularly as a potential inhibitor of acetylcholinesterase, makes it a compound of interest for toxicological studies and in the broader context of neuroactive agent research.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action.

Chemical Identity

-

Synonyms: Dimethyl phosphorothioate, O,O-Dimethyl phosphorothioic acid, Dimethyl phosphorothionate[1][3][6]

-

Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of O,O-Dimethyl thiophosphate are summarized in the tables below. It is typically a colorless to pale yellow liquid with a faint odor.[1] It exhibits solubility in organic solvents and has limited solubility in water.[1]

Physical Properties

| Property | Value | Source |

| Physical State | Liquid/Oil | [1][3] |

| Color | Colorless to pale yellow | [1][3] |

| Odor | Faint | [1] |

| Boiling Point | 172.4 °C at 760 mmHg | Safety Data Sheet |

| 133.1 ± 23.0 °C (Predicted) | [3][7] | |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [3][7] |

| pKa | -0.10 ± 0.30 (Predicted) | [3][7] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [3][7] |

Chemical Properties

| Property | Description | Source |

| Stability | Air and moisture sensitive.[3][7] | [3][7] |

| Reactivity | Can be used as an intermediate in chemical synthesis.[1] It is a reactant in the rearrangement of S-(2-Aminoethyl)thiophosphates. | [8] |

| Biological Activity | Potential inhibitor of acetylcholinesterase.[1] | [1] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for ensuring data accuracy and reproducibility. Below are generalized, yet detailed, experimental protocols for measuring boiling point, density, and viscosity, which are applicable to liquid compounds like O,O-Dimethyl thiophosphate.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stirring mechanism (if using a liquid bath)

Procedure:

-

A small amount of the liquid sample (O,O-Dimethyl thiophosphate) is placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.[9]

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is noted as the initial boiling point.[9][10][11]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the precise boiling point.

Workflow for Boiling Point Determination:

References

- 1. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 0,0-Dimethyl Thiophosphate | 1112-38-5 [chemicalbook.com]

- 4. 0,0-Dimethyl Thiophosphate CAS#: 1112-38-5 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1112-38-5 CAS MSDS (0,0-Dimethyl Thiophosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. sodium O,O-dimethyl thiophosphate | 23754-87-2 [chemicalbook.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis of O,O-dimethyl phosphoroamidothioate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O,O-dimethyl phosphoroamidothioate and its derivatives. It includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and a discussion of the relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities in the fields of agrochemicals and pharmaceuticals.

Introduction

O,O-dimethyl phosphoroamidothioate is a key intermediate in the synthesis of a variety of commercially important organophosphorus compounds, including insecticides such as acephate (B21764) and methamidophos (B33315). The exploration of its derivatives continues to be an active area of research for the development of new therapeutic agents and crop protection chemicals. This guide details a common and industrially relevant multi-step synthesis route, starting from readily available precursors.

Synthesis of O,O-dimethyl phosphoroamidothioate

The synthesis of O,O-dimethyl phosphoroamidothioate is typically achieved through a four-step process, commencing with the formation of thiophosphoryl chloride. Each step is detailed below with experimental protocols and quantitative data.

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

The initial step involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with sulfur to yield thiophosphoryl chloride.

Experimental Protocol:

In a reactor equipped for heating and distillation, phosphorus trichloride is reacted with sulfur. While the reaction can proceed without a catalyst at elevated temperatures (around 180°C), the use of a catalyst can facilitate the reaction at lower temperatures.[1] The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Upon completion, the thiophosphoryl chloride product is purified by distillation.[2]

Quantitative Data Summary: Step 1

| Parameter | Value | Reference |

| Reactants | Phosphorus trichloride, Sulfur | [1][2] |

| Catalyst | (Optional) | [1] |

| Temperature | ~180°C (uncatalyzed) | [1] |

| Purification | Distillation | [2] |

Step 2: Synthesis of O-methyl phosphorodichloridothioate

Thiophosphoryl chloride is then reacted with methanol (B129727) to produce O-methyl phosphorodichloridothioate.

Experimental Protocol:

Thiophosphoryl chloride is reacted with methanol in either a continuous or batch process.[2] The reaction is typically carried out at a low temperature, for example, between -10 to 0°C for about 1 to 5 hours.[3] The byproduct, hydrogen chloride (HCl), is miscible with excess methanol. The reaction mixture is then washed with water to separate the aqueous phase from the oil phase containing the desired product.[2] The crude O-methyl phosphorodichloridothioate is then carried forward to the next step.[2]

Quantitative Data Summary: Step 2

| Parameter | Value | Reference |

| Reactants | Thiophosphoryl chloride, Methanol | [2] |

| Temperature | -10 to 0°C | [3] |

| Reaction Time | 1 to 5 hours | [3] |

| Work-up | Water wash | [2] |

Step 3: Synthesis of O,O-dimethyl phosphorochloridothioate

The O-methyl phosphorodichloridothioate is further reacted with methanol in the presence of a base to yield O,O-dimethyl phosphorochloridothioate.

Experimental Protocol:

O-methyl phosphorodichloridothioate is dissolved in a solvent such as dichloromethane (B109758) (CH₂Cl₂).[2] The solution is cooled to a temperature between -5 to 5°C.[2] A solution of "methyl lye," prepared by reacting methanol (1.1 equivalents) with aqueous sodium hydroxide (B78521) (1.1 equivalents), is then added to the reactor over 2-3 hours while maintaining the low temperature.[2] The reaction is stirred for an additional hour at -5 to 5°C.[2] Completion of the reaction is monitored by gas chromatography (GC).[2] After the reaction is complete, the phases are separated, and the organic phase containing the product is collected.[2]

Quantitative Data Summary: Step 3

| Parameter | Value | Reference |

| Reactants | O-methyl phosphorodichloridothioate, Methanol, Sodium hydroxide | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | -5 to 5°C | [2] |

| Yield | 85-88% | [2] |

| Purity (by GC) | 94-95% | [2] |

Step 4: Synthesis of O,O-dimethyl phosphoroamidothioate

The final step in the synthesis of the core compound is the amination of O,O-dimethyl phosphorochloridothioate.

Experimental Protocol:

The solution of O,O-dimethyl phosphorochloridothioate in dichloromethane is reacted with sodium hydroxide and ammonium (B1175870) hydroxide.[2] In a continuous stirred-tank reactor (CSTR) maintained at 40°C, the O,O-dimethyl phosphorochloridothioate solution, a 25% sodium hydroxide solution (0.93 molar equivalents), and an 18% ammonium hydroxide solution (1.41 molar equivalents) are added simultaneously.[2] The residence time for the reaction is 3 hours.[2] The reaction mixture is continuously removed, and the phases are separated. The aqueous phase is extracted with dichloromethane to recover any remaining product. The combined organic extracts yield O,O-dimethyl phosphoroamidothioate as a solution.[2]

Quantitative Data Summary: Step 4

| Parameter | Value | Reference |

| Reactants | O,O-dimethyl phosphorochloridothioate, Sodium hydroxide, Ammonium hydroxide | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | 40°C | [2] |

| Reaction Time | 3 hours (in CSTR) | [2] |

| Yield | 98% | [2][4] |

| Purity | ~93% | [2][4] |

Synthesis of O,O-dimethyl phosphoroamidothioate Derivatives

O,O-dimethyl phosphoroamidothioate is a versatile precursor for the synthesis of various derivatives. A notable example is its use in the production of the insecticide acephate (O,S-dimethyl acetylphosphoramidothioate).

Synthesis of Acephate

Acephate is synthesized from O,O-dimethyl phosphoroamidothioate through isomerization followed by acetylation.

Experimental Protocol:

The O,O-dimethyl phosphoroamidothioate is first isomerized to O,S-dimethyl phosphoramidothioate (methamidophos) by reaction with a catalytic amount of dimethyl sulfate.[2] Subsequently, the methamidophos is acetylated using acetic anhydride (B1165640) to yield acephate.[2]

Experimental and Logical Workflows

The following diagrams illustrate the synthesis workflow for O,O-dimethyl phosphoroamidothioate and a key biological signaling pathway affected by its derivatives.

Biological Signaling Pathways

Derivatives of O,O-dimethyl phosphoroamidothioate, particularly organophosphate insecticides like acephate and its metabolite methamidophos, are known to exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE). However, studies have also implicated organophosphorus compounds in the modulation of other critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to cellular responses like apoptosis.

Exposure to organophosphorus compounds can induce oxidative stress, a known activator of the MAPK signaling cascade. This pathway involves a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors that regulate gene expression involved in cell survival, proliferation, and death.

The induction of apoptosis by organophosphorus compounds through the MAPK pathway is a significant area of research in toxicology and has implications for understanding the broader cellular effects of these compounds beyond their primary mode of action.[5] Studies have shown that exposure to acephate can induce apoptosis in various cell types.[6] Furthermore, methamidophos has been shown to activate cell apoptosis in the brain.[7]

This guide provides a foundational understanding of the synthesis and biological relevance of O,O-dimethyl phosphoroamidothioate derivatives. Further research into the specific interactions of these compounds with cellular signaling pathways will continue to be crucial for the development of safer and more effective chemical agents.

References

- 1. Thiophosphoryl chloride - Wikiwand [wikiwand.com]

- 2. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 3. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]

- 4. CA3106821A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparation of Dimethyl Dithiophosphoric Acid from Phosphorus Pentasulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl dithiophosphoric acid (DMDPA) from phosphorus pentasulfide (P₄S₁₀) and methanol (B129727). DMDPA is a crucial intermediate in the production of various organophosphorus compounds, including insecticides like malathion (B1675926) and dimethoate, as well as additives for lubricating oils.[1][2][3] This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers and professionals in the field.

Core Reaction and Stoichiometry

The fundamental reaction involves the treatment of phosphorus pentasulfide with methanol, leading to the formation of dimethyl dithiophosphoric acid and hydrogen sulfide (B99878) as a byproduct.[2][4] The idealized stoichiometry for this reaction is:

P₄S₁₀ + 8 CH₃OH → 4 (CH₃O)₂PS₂H + 2 H₂S[5]

However, the reaction can yield various byproducts, including methylmercaptan, methyldithiophosphoric acid, and neutral compounds such as the trimethyl ester, thioanhydride, and disulfide of dimethyl dithiophosphoric acid.[1] The formation of these byproducts can significantly impact the yield and purity of the desired product.

Experimental Protocols

Several methods for the preparation of dimethyl dithiophosphoric acid have been reported, with variations in solvents, catalysts, and reaction conditions aimed at improving yield and purity. A common and effective method involves the use of a solvent and a catalyst to control the reaction rate and minimize byproduct formation.[1]

Key Experimental Method: Synthesis in Toluene (B28343) with Pyridine (B92270) Catalyst

This protocol is adapted from a patented process that achieves high yields of colorless O,O-dimethyldithiophosphoric acid.[1]

Materials:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Methanol (CH₃OH)

-

Toluene

-

Pyridine (or a pyridine base)

-

Nitrogen gas

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)

Equipment:

-

Glass reactor with a stirrer, dropping funnel, reflux condenser, thermometer, and gas inlet/outlet.

-

Filtration apparatus.

-

Neutralization reactor with vigorous stirring.

Procedure:

-

Reaction Setup: In a glass reactor, a slurry of phosphorus pentasulfide in toluene is prepared. The amount of toluene should be between 30% and 70% by weight of the total reaction mass.[1] A catalytic amount of pyridine (0.01 - 0.5% by weight based on the methanol) is added.[1]

-

Methanol Addition: Methanol is added to the stirred slurry over a period of time, typically around 2 hours.[6]

-

Reaction Conditions: The reaction is conducted at a temperature of 60°C to 75°C.[1] This temperature range is maintained for a short reaction time, generally between 30 and 60 minutes, after the methanol addition is complete.[1] The reaction is carried out under an inert atmosphere, such as nitrogen, at or slightly above atmospheric pressure (1 to 5 atmospheres).[1] The evolving hydrogen sulfide gas is absorbed in a suitable scrubber (e.g., a sodium hydroxide solution).[6]

-

Post-Reaction: After the reaction period, the mixture is cooled to room temperature.[6] Any remaining hydrogen sulfide is removed by bubbling nitrogen through the solution.[6]

-

Filtration: The reaction mixture is filtered to remove any unreacted phosphorus pentasulfide.[1][6] The resulting filtrate is a toluene solution of dimethyl dithiophosphoric acid.

-

Purification (optional, for obtaining the alkaline salt): The toluene solution containing the acid can be purified by neutralization. The toluene solution is treated with an aqueous solution of an alkaline hydroxide (e.g., 10-30% NaOH) at a temperature between 30°C and 60°C, while maintaining the pH between 2 and 6.[1] The neutral byproducts remain in the toluene phase, while the aqueous phase contains the purified alkaline salt of dimethyl dithiophosphoric acid.[1]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of dialkyl dithiophosphoric acids, providing a basis for comparison of different reaction conditions and their outcomes.

| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| P₄S₁₀, Methanol | Toluene | Pyridine | 60 - 75 | 0.5 - 1 | 91 - 93 | [1] |

| P₄S₁₀, Methanol | Toluene | None | 70 | 2.5 | 86.8 | [6] |

| P₄S₁₀, Methanol | Toluene | Tetrabutylammonium iodide | 70 | 2.5 | 95.2 | [5][6] |

| P₄S₁₀, Methanol | Toluene | Trioctylphosphine oxide | 70 | 2.5 | 93.7 | [6] |

| P₄S₁₀, Mixed primary amyl alcohols and isobutyl alcohol | None | None | ~77 | 4 | Not specified | [7] |

| P₄S₁₀, Ethanol | None | None | Not specified | Not specified | Not specified | [4] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and a simplified signaling pathway representing the chemical transformation.

Caption: Experimental workflow for the synthesis of dimethyl dithiophosphoric acid.

Caption: Simplified reaction pathway for the formation of dimethyl dithiophosphoric acid.

References

- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 5. CA1156667A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

- 6. DK166086B - METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER - Google Patents [patents.google.com]

- 7. US3426054A - Preparation of metal dialkyl dithiophosphates - Google Patents [patents.google.com]

Dimethylthiophosphate: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Dimethylthiophosphate (DMTP) and its derivatives have emerged as critical synthetic intermediates in the landscape of modern chemistry, particularly within the realm of drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of dimethylthiophosphate, with a focus on its role in the creation of therapeutic agents. The unique properties conferred by the thiophosphate moiety, such as enhanced stability against enzymatic degradation, make it an invaluable component in the design of novel pharmaceuticals, most notably in the field of oligonucleotide-based therapies. This document serves as a detailed resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Synthesis of this compound and its Precursors

The efficient synthesis of this compound and its activated forms is paramount for its utility as a synthetic intermediate. Several methods have been developed, each with its own advantages in terms of yield, purity, and scalability.

Synthesis of O,O-Dimethyl Dithiophosphoric Acid

A common precursor, O,O-dimethyl dithiophosphoric acid, can be synthesized from phosphorus pentasulfide and methanol (B129727).[1]

Experimental Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add phosphorus pentasulfide (P₄S₁₀) or phosphorus sesquisulfide (P₄S₇).

-

Add toluene (B28343) as a diluent.

-

Slowly add methanol to the suspension while maintaining the temperature between 60-75°C.[1]

-

The reaction is typically rapid, with reaction times ranging from 30 to 60 minutes.[1]

-

The resulting O,O-dimethyl dithiophosphoric acid in toluene can be used directly or neutralized to form its alkaline salts.[1]

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Phosphorus Pentasulfide, Methanol | Toluene, 60-75°C | 30-60 min | High | [1] |

Synthesis of Sodium O,O-Dimethylthiophosphate

The sodium salt of O,O-dimethylthiophosphate is a versatile nucleophile. A novel, effluent-free method for its synthesis has been reported.[2]

Experimental Protocol:

-

In a reaction vessel, combine dimethyl phosphite (B83602), sulfur, and a tertiary amine (e.g., N,N-dimethyl benzylamine) in a non-polar solvent like toluene.

-

Stir the mixture at 35-39°C for approximately 60 minutes to form the trialkylamine salt of O,O-dimethyl monothiophosphoric acid.[2]

-

Filter the reaction mixture to remove any unreacted sulfur.

-

Treat the clear filtrate with a 20% aqueous solution of sodium hydroxide (B78521) at 35-39°C.[2]

-

Separate the aqueous layer, which contains the sodium O,O-dimethylthiophosphate.

-

Concentrate the aqueous solution under vacuum to obtain the product as a white solid.[2]

| Reactants | Conditions | Yield | Purity | Reference |

| Dimethyl phosphite, Sulfur, N,N-dimethyl benzylamine, NaOH | Toluene, 35-39°C | 98% | 98% | [2] |

Synthesis of O,O-Dimethyl Phosphorochloridothioate

This activated form of this compound is a key intermediate for the synthesis of phosphoramidothioates.[3][4]

Experimental Protocol:

-

React phosphorus trichloride (B1173362) (PCl₃) with sulfur to form thiophosphoryl chloride (PSCl₃).[3][4]

-

React the PSCl₃ with methanol to produce O-methyl phosphorodichloridothioate.[3][4]

-

Treat the O-methyl phosphorodichloridothioate with "methyl lye" (a solution of sodium hydroxide in methanol) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield O,O-dimethyl phosphorochloridothioate.[3][4]

| Reactants | Product | Key Features | Reference |

| PCl₃, Sulfur, Methanol, Methyl Lye | O,O-Dimethyl phosphorochloridothioate | Multi-step synthesis to an activated intermediate | [3][4] |

Key Reactions of this compound as a Synthetic Intermediate

This compound and its derivatives are versatile reagents that participate in a variety of chemical transformations, making them valuable in the synthesis of complex molecules.

S-Alkylation Reactions

The sulfur atom in O,O-dimethylthiophosphate is a soft nucleophile, readily undergoing S-alkylation with various electrophiles, such as alkyl halides.[2]

Experimental Protocol for S-Benzylation:

-

Dissolve sodium O,O-dimethylthiophosphate in a suitable solvent like methanol.

-

Add benzyl (B1604629) halide (e.g., benzyl bromide) to the solution.

-

Stir the reaction mixture at room temperature (25-30°C) for an extended period (e.g., 20 hours).[2]

-

Isolate the product, S-benzyl O,O-dimethyl phosphorothioate (B77711), by extraction with an organic solvent like dichloromethane.[2]

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Sodium O,O-dimethylthiophosphate | Benzyl halide | S-benzyl O,O-dimethyl phosphorothioate | 60% | [2] |

Synthesis of Phosphorothioate Oligonucleotides

One of the most significant applications of this compound chemistry in drug development is the synthesis of phosphorothioate oligonucleotides. In this modification, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur. This modification confers resistance to nuclease degradation, a critical feature for in vivo applications of antisense oligonucleotides.[5][6]

The synthesis is typically performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry. The key step involving the thiophosphate moiety is the sulfurization step, which follows the coupling of the phosphoramidite monomer. Various sulfurizing reagents are used to convert the phosphite triester linkage to a phosphorothioate triester.

General Solid-Phase Synthesis Cycle for Phosphorothioate Oligonucleotides:

-

De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.

-

Sulfurization: Conversion of the newly formed phosphite triester linkage to a phosphorothioate triester using a sulfurizing reagent (e.g., 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT) or dimethylthiarum disulfide (DTD)).[7]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

References

- 1. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 2. periodicos.ufms.br [periodicos.ufms.br]

- 3. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 4. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]

- 5. Phosphorothioate Oligonucleotides [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Analytical Methods for the Quantification of Dimethylthiophosphate (DMTP) in Human Urine

Introduction

Dimethylthiophosphate (DMTP) is a primary dialkyl phosphate (B84403) (DAP) metabolite of several organophosphorus (OP) pesticides.[1][2] The measurement of DMTP in urine is a critical biomarker for assessing human exposure to these pesticides, which are widely used in agriculture.[2][3] Monitoring urinary DMTP levels is essential for occupational health studies, environmental exposure assessments, and toxicological research.[4][5] This document provides detailed protocols for two robust analytical methods for the quantification of DMTP in human urine: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the derivatization of DMTP to a more volatile and thermally stable compound, making it amenable to GC analysis. Pentafluorobenzyl bromide (PFB-Br) is a common derivatizing agent that converts alkylphosphates into their corresponding pentafluorobenzyl esters.[2][3][4]

Experimental Protocol: GC-MS with PFB-Br Derivatization

1. Sample Preparation and Solid-Phase Extraction (SPE)

-

a. To a 5 mL urine sample, add an appropriate internal standard.

-

b. Mix the sample with 3 mL of an ion-pairing reagent (e.g., 100 mM tetrabutylammonium (B224687) hydrogen sulphate).[6]

-

c. Condition a C18 SPE cartridge with methanol (B129727) followed by reagent-grade water.

-

d. Load the urine sample onto the conditioned SPE cartridge.

-

e. Wash the cartridge with water to remove interferences.

-

f. Elute the analytes with a suitable organic solvent, such as acetonitrile (B52724) or methanol.

-

g. Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

-

a. Reconstitute the dried residue in 1 mL of dehydrated acetonitrile.[4]

-

b. Add anhydrous potassium carbonate and 25 µL of pentafluorobenzyl bromide (PFB-Br).[4]

-

c. For sulfur-containing alkylphosphates like DMTP, the reaction can proceed at ambient temperature.[4] For complete derivatization of all DAPs, heating at 90°C may be required.[4]

-

d. After the reaction, cool the sample to room temperature.

3. Clean-up

-

a. The derivatized sample can be further purified using a cyano (CN) SPE column to remove excess derivatizing reagent and other matrix components.[2][3][4]

-

b. Elute the target PFB-esters with an appropriate solvent (e.g., hexane).

-

c. Concentrate the final extract to a suitable volume (e.g., 100 µL) before GC-MS injection.[4]

4. GC-MS Analysis

-

Injector: Splitless mode.

-

Column: Intermediate polarity capillary column (e.g., DB-5 or equivalent).[4]

-

Oven Temperature Program: An initial temperature of ~70°C, ramped to ~280-300°C.

-

Carrier Gas: Helium.

-

Detector: A mass spectrometer operating in either scan or selected ion monitoring (SIM) mode for quantification. A flame photometric detector (FPD) specific for phosphorus can also be used.[2][3]

Method 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers high sensitivity and selectivity and typically does not require a derivatization step, simplifying sample preparation and reducing analysis time.[7][8][9] Liquid-liquid extraction (LLE) is an effective sample preparation technique for this method.[8][9]

Experimental Protocol: UFLC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

-

a. To a 200 µL urine sample in a microcentrifuge tube, add an appropriate internal standard.[8]

-

b. Add 800 µL of cold ethyl acetate.[8]

-

c. Vortex the mixture vigorously for 1-2 minutes.

-

d. Centrifuge the sample to separate the organic and aqueous layers.

-

e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

f. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

g. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/water mixture).[8][9]

2. UFLC-MS/MS Analysis

-

Chromatography System: UFLC or UPLC system.

-

Column: A reverse-phase column, such as a C18 column (e.g., Waters HSS C18).[10]

-

Mobile Phase A: Water with an additive like 0.1% formic acid.[10]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[10]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A gradient elution program is used to separate the analytes.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ionization mode.[8][9]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[8]

Data Presentation: Performance Characteristics

The selection of an analytical method often depends on the required sensitivity, precision, and recovery. The following tables summarize quantitative data from various published methods for DMTP detection.

Table 1: Comparison of Sample Preparation Methods for LC-MS/MS Analysis

| Method | Recovery (%) | Precision (%RSD) | Sample Volume | Notes | Reference |

| Liquid-Liquid Extraction (LLE) | 93 - 102% | 0.62 - 5.46% | 200 µL | High recovery, small sample volume, short extraction time. | [7][8][9] |

| QuEChERS | 25.86 - 45.21% | Not specified | 10 mL | Lower recovery compared to LLE for DAPs. | [8] |

| Lyophilization | 48.28 - 75.22% | Not specified | 10 mL | Time-consuming; intermediate recovery. | [8] |

Table 2: Performance Characteristics of Analytical Methods for Urinary DMTP

| Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |

| GC-MS | 3 - 6 | Not specified | Not specified | Not specified | [1] |

| GC-FPD | 2 - 3 (µg/L) | Not specified | 85.8 - 101.0 | 7.9 - 11.9 | [2][3][4] |

| GC-MS/MS | 0.28 (µg/L) | Not specified | Not specified | Not specified | [6] |

| LC-MS/MS | 0.004 | 0.0287 - 0.0743 | 93 - 107 | 0.40 - 7.98 | [11] |

| UPLC-MS/MS | Not specified | Not specified | 72.6 ± 7.0 | 2.4 - 8.5 | [12] |

| UFLC-MS/MS | 0.0488 | 0.1479 | 93 - 102 | 0.62 - 11.33 | [7][8][9] |

Note: 1 µg/L is equivalent to 1 ng/mL. Values were harmonized to ng/mL where possible.

Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of DMTP in urine. The GC-MS method, while requiring a derivatization step, is well-established and robust.[1][2][4] The UFLC-MS/MS method provides superior sensitivity and higher throughput due to simplified sample preparation and shorter run times, making it highly suitable for large-scale biomonitoring studies.[7][8][9] The choice of method should be guided by the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.

References

- 1. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scispace.com [scispace.com]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. organicoperators.au [organicoperators.au]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. hh-ra.org [hh-ra.org]

Application Note: Quantitative Analysis of Dimethyl Terephthalate (DMTP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction Dimethyl terephthalate (B1205515) (DMT or DMTP) is a crucial organic compound primarily utilized as a monomer in the production of various polyesters, such as polyethylene (B3416737) terephthalate (PET), polytrimethylene terephthalate (PTT), and polybutylene terephthalate (PBT).[1][2] Given its widespread industrial use and its potential presence in the environment from industrial emissions or the degradation of polyester (B1180765) products, a robust and sensitive analytical method for its quantification is essential.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like DMTP, offering high sensitivity and specificity.[3][4] This document provides detailed protocols for the quantitative analysis of DMTP in various samples using GC-MS.

Principle of GC-MS Analysis The GC-MS technique combines two powerful analytical methods to identify and quantify substances in a sample.[4] First, the gas chromatograph vaporizes the sample and separates its various components based on their volatility and interaction with a stationary phase within a capillary column.[4] As each separated component elutes from the column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component that acts as a chemical fingerprint, allowing for highly accurate identification and quantification.[4]

Experimental Protocols

Protocol 1: Sample Preparation

The appropriate sample preparation technique is crucial for accurate analysis and depends on the sample matrix.

A. Purity Assessment of DMTP Standard

-

Accurately weigh a known amount of the DMTP sample.[3]

-

Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration within the instrument's calibrated range (e.g., 0.1 to 1 mg/mL).[3][5]

-

If using an internal standard (e.g., Diphenyl phthalate), add it to the sample solution at a known, fixed concentration.[3]

-

Transfer the final solution into a glass autosampler vial for GC-MS analysis.[6]

B. Extraction from Environmental Water Samples (Liquid-Liquid Extraction) This protocol is adapted for aqueous matrices like river or wastewater.[1][7]

-

Collect the water sample in a clean glass container.[6]

-

To a 100 mL water sample, add 10 g of NaCl and a suitable internal standard.

-

Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes.[7]

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction process twice more with fresh aliquots of dichloromethane.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the concentrated sample to a glass autosampler vial for analysis.

C. Analysis of PET Plastics (Methanolysis) This method depolymerizes PET into its DMTP monomer for quantification.[1][8]

-

Weigh approximately 10-20 mg of the PET sample into a glass reaction vial.

-

Add an internal standard, such as a deuterated version of PET (PET-d4), to account for procedural losses.[8]

-

Add 2 mL of 1 M sodium methoxide (B1231860) in methanol (B129727) to the vial.[1]

-

Seal the vial tightly and heat it at 70°C for 2 hours to facilitate methanolysis.[1]

-

After cooling to room temperature, add 2 mL of n-hexane and 2 mL of reagent water.

-

Vortex the mixture vigorously to extract the newly formed DMTP into the n-hexane layer.[1]

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully transfer the upper n-hexane layer into an autosampler vial for GC-MS analysis.[1]

Protocol 2: GC-MS Instrumentation and Conditions

The following are typical starting parameters for DMTP analysis. These should be optimized for the specific instrument and application.

Table 1: Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting |

|---|---|

| Capillary Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5ms), 30-60 m x 0.25 mm ID x 0.25 µm film thickness.[3][8][9] |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min.[3][10] |

| Injector Temperature | 250°C - 290°C.[3][8] |

| Injection Mode | Splitless (for trace analysis).[3][8] |

| Injection Volume | 1 µL.[8] |

| Oven Program | Initial 60-70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[1][3] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |

| Ion Source Temp. | 230°C.[1][3] |

| MS Transfer Line Temp. | 280°C.[1][3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[1][3] |

| Mass Range (Full Scan) | For initial identification, a scan range of m/z 40-500 can be used.[8] |

Data Presentation and Quantitative Performance

Effective data analysis relies on monitoring specific ions and evaluating key performance metrics.

Table 3: Mass Spectral Data for DMTP Identification

| Ion Type | m/z | Role |

|---|---|---|

| Molecular Ion [M]⁺ | 194.2 | Confirmatory Ion.[1][9] |

| Base Peak [M-OCH₃]⁺ | 163.0 | Quantifier Ion (most abundant).[1][9] |

| Fragment Ion | 135.0 | Qualifier Ion.[1] |

Table 4: Summary of Quantitative Method Performance

| Parameter | Typical Value | Description |

|---|---|---|

| Limit of Detection (LOD) | 5.0 µg/L.[3][7] | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 15.0 µg/L.[3][7] | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (R²) | >0.99.[3] | A measure of how well the calibration curve fits the experimental data over a given concentration range. |

| Accuracy (% Recovery) | 70-115%.[3][7] | The percentage of the true amount of analyte that is detected by the analytical method. |

Visualizations

Experimental Workflow for DMTP Analysis

The following diagram illustrates the general workflow for the analysis of Dimethyl Terephthalate using GC-MS, from initial sample handling to final data quantification.

Caption: GC-MS workflow for DMTP analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of poly(ethylene terephthalate) in environmental samples after methanolysis via gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. benchchem.com [benchchem.com]

Application Note: Quantification of Dimethylthiophosphate (DMTP) in Hair using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of dimethylthiophosphate (DMTP), a metabolite of organophosphate pesticides, in human hair samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hair analysis provides a non-invasive method for assessing chronic exposure to these compounds. The described protocol includes procedures for hair sample collection, decontamination, extraction, and subsequent analysis by LC-MS/MS operating in negative ion electrospray ionization (ESI) mode. This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of DMTP in hair.

Introduction

Organophosphate pesticides are widely used in agriculture and their exposure has been linked to various health concerns. Biomonitoring of organophosphate metabolites, such as dialkyl phosphates (DAPs), is crucial for assessing human exposure. This compound (DMTP) is a key metabolite of several organophosphate pesticides. Hair is a valuable matrix for biomonitoring as it can provide a long-term cumulative record of exposure.[1][2] This application note presents a validated LC-MS/MS method for the sensitive and selective quantification of DMTP in human hair samples. The method utilizes a simple and efficient alkaline extraction followed by direct injection into the LC-MS/MS system.[1]

Experimental Protocols

Hair Sample Collection and Preparation

Proper sample collection is critical for accurate analysis.

-

Collection: Collect approximately 50 mg of hair from the vertex posterior region of the scalp. Cut the hair as close to the scalp as possible.

-

Storage: Store the collected hair samples in clean, labeled paper envelopes at room temperature until analysis.

-

Decontamination: To remove external contaminants, wash the hair samples sequentially with dichloromethane, followed by deionized water, and then methanol (B129727).[1][3] Allow the hair to air dry completely.

-

Homogenization: Once dry, cut the hair into small segments (approximately 1-2 mm) or pulverize it using a ball mill to ensure homogeneity and increase extraction efficiency.

Sample Extraction

This protocol utilizes an alkaline methanol extraction for efficient recovery of DMTP.[1]

-

Extraction Solution: Prepare a solution of 2% ammonium (B1175870) hydroxide (B78521) (NH4OH) in methanol (v/v).

-

Extraction Procedure:

-

Weigh 20 mg of the prepared hair sample into a 2 mL polypropylene (B1209903) centrifuge tube.

-

Add 1 mL of the alkaline methanol extraction solution.

-

Add an appropriate amount of deuterated internal standard (e.g., DMTP-d6) to each sample, calibrator, and quality control sample.[1]

-

Vortex the sample for 10 minutes.

-

Sonicate the sample in a water bath for 60 minutes at 37°C.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% acetic acid in water).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1]

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Value |

| LC Column | Hypersil Gold aQ C18 Polar Endcapped (3µm, 100 x 4.6 mm) or equivalent[1] |

| Mobile Phase A | 0.1% Acetic Acid in Water[1] |

| Mobile Phase B | 1:1 Methanol:Acetonitrile[1] |

| Flow Rate | 0.7 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[1] |

| Ionization Mode | ESI Negative[1] |

| Capillary Voltage | Optimized for the specific instrument |

| Source Temperature | 500°C[4] |

| Gas Flow (Nebulizer) | Optimized for the specific instrument |

| Gas Flow (Turbo) | Optimized for the specific instrument |

| Collision Gas | Argon |

LC Gradient Program:

A representative LC gradient is as follows:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 6.0 | 50 |

| 6.5 | 95 |

| 12.0 | 100 |

| 12.1 | 5 |

| 15.0 | 5 |

Note: The gradient should be optimized for the specific LC system and column to ensure adequate separation of DMTP from matrix interferences.

MS/MS Detection:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.[5] Two transitions (a quantifier and a qualifier) should be monitored for both DMTP and its deuterated internal standard.

Table 2: Example MRM Transitions for DMTP and DMTP-d6

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| DMTP | 139.0 | 79.0 | 95.0 |

| DMTP-d6 | 145.0 | 82.0 | 98.0 |

Note: The optimal precursor and product ions, as well as collision energies, should be determined experimentally on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the quantitative performance of this method for DMTP analysis in hair.

Table 3: Method Validation Parameters for DMTP in Hair

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.41 pg/mg | [1] |

| Limit of Quantification (LOQ) | 1.23 pg/mg | [1] |

| Linearity (R²) | > 0.994 (for DAPs) | [1] |

| Calibration Range | 0.3125 - 10 ng/mL (in solution) | [1] |

| Accuracy | 101 - 116% (for DAPs) | [1] |

| Intra-day Precision (%RSD) | 0 - 9% (for DAPs) | [1] |

| Inter-day Precision (%RSD) | < 20% (for most DAPs) | [1] |

| Extraction Recovery | 89% | [1] |

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

-

Internal Standard: A deuterated internal standard (DMTP-d6) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.[1]

-

Calibration Curve: A multi-point calibration curve should be prepared using a suitable blank matrix (e.g., certified blank hair or a pooled hair sample with non-detectable levels of DMTP) spiked with known concentrations of DMTP. A linear regression with a weighting factor of 1/x is recommended.[4]

-

Quality Control Samples: Low, medium, and high concentration QC samples should be prepared and analyzed with each batch of samples to monitor the accuracy and precision of the method.

-

Blank Samples: A blank hair sample and a reagent blank should be included in each analytical run to check for contamination.

Visualizations

References

- 1. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Feasibility of hair sampling to assess levels of organophosphate metabolites in rural areas of Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Anwendungshinweise und Protokolle zur Derivatisierung von Dimethylthiophosphat (DMTP) mit PFBBr für die quantitative Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet ein detailliertes Protokoll für die Derivatisierung von Dimethylthiophosphat (DMTP), einem Metaboliten von Organophosphat-Pestiziden, mit Pentafluorbenzylbromid (PFBBr) für die anschließende quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebene Methode eignet sich für die empfindliche und zuverlässige Bestimmung von DMTP in biologischen Matrizes wie Urin.

Einleitung

Organophosphat-Pestizide werden weltweit in großem Umfang in der Landwirtschaft eingesetzt. Die Überwachung ihrer Metaboliten, wie z. B. der Dialkylphosphate (DAPs), im menschlichen Körper ist entscheidend für die Bewertung der Exposition der Bevölkerung. Dimethylthiophosphat (DMTP) ist ein wichtiger Biomarker für die Exposition gegenüber mehreren Organophosphat-Insektiziden. Aufgrund seiner polaren und nichtflüchtigen Natur ist eine direkte Analyse von DMTP mittels Gaschromatographie schwierig. Eine Derivatisierung ist daher erforderlich, um die Flüchtigkeit zu erhöhen und die chromatographischen Eigenschaften zu verbessern.

Die Derivatisierung mit Pentafluorbenzylbromid (PFBBr) ist eine weit verbreitete und effektive Methode, um polare Analyten für die GC-MS-Analyse nachweisbar zu machen.[1][2] PFBBr reagiert mit dem sauren Proton des DMTP und bildet ein stabiles, flüchtiges und stark elektronenaffines Pentafluorbenzylester-Derivat. Dies ermöglicht eine hochempfindliche Detektion mittels Massenspektrometrie, insbesondere im negativen chemischen Ionisationsmodus (NICI).[3]

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf beschreibt die wesentlichen Schritte von der Probenvorbereitung bis zur GC-MS-Analyse.

Abbildung 1: Schematischer Arbeitsablauf der DMTP-Analyse.

Detaillierte experimentelle Protokolle

Benötigte Materialien und Reagenzien

-

Dimethylthiophosphat (DMTP) Standard

-

Pentafluorbenzylbromid (PFBBr)

-

Kaliumcarbonat (K2CO3)

-

Natriumdisulfit

-

Acetonitril (ACN), HPLC-Qualität

-

Toluol, HPLC-Qualität

-

Florisil/PSE Mini-Aufreinigungssäulen

-

Menschlicher Urin (als Matrix)

-

Wasser, ultrarein

-

Gaschromatograph mit massenspektrometrischem Detektor (GC-MS)

Probenvorbereitung

-

Eine 5-mL-Urinprobe in ein geeignetes Reaktionsgefäß überführen.

-

Den pH-Wert der Probe mit Kaliumcarbonat (K2CO3) auf 6 einstellen.[4]

-

Eine angemessene Menge Natriumdisulfit als Antioxidans zugeben, um die Oxidation von Dialkylthiophosphaten zu verhindern.[4]

Derivatisierungsreaktion

-

Die vorbereitete Urinprobe mit dem Derivatisierungsreagenz PFBBr versetzen.

-

Das Reaktionsgemisch für 30 Minuten bei 80 °C inkubieren.[4]

Aufreinigung des Derivats

-

Nach der Reaktion das Gemisch abkühlen lassen.

-

Das derivatisierte DMTP wird auf einer Florisil/PSE Mini-Säule aufgereinigt, um überschüssiges PFBBr und andere Matrixkomponenten zu entfernen.[4]

-

Das gereinigte Derivat mit einem geeigneten organischen Lösungsmittel (z. B. Toluol) eluieren.

GC-MS-Analyse

-

Gaschromatograph (GC):

-

Injektor: Splitless-Injektion bei 250 °C.

-

Säule: Eine geeignete Kapillarsäule, z. B. eine HP-5MS (30 m x 0,25 mm, 0,25 µm Filmdicke).

-

Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min.

-

Ofenprogramm: Start bei 60 °C (1 min Haltezeit), dann mit einer Rate von 10 °C/min auf 280 °C erhöhen und 5 Minuten halten.

-

-

Massenspektrometer (MS):

-

Ionisierungsmodus: Elektronenstoßionisation (EI) oder negative chemische Ionisation (NICI). NICI bietet in der Regel eine höhere Empfindlichkeit für PFB-Derivate.[3]

-

Analysatormodus: Selected Ion Monitoring (SIM) zur Erhöhung der Selektivität und Empfindlichkeit. Die zu überwachenden Ionen müssen für das PFB-Derivat von DMTP spezifisch sein.

-

Quantitative Daten

Die folgende Tabelle fasst die quantitativen Leistungsdaten der Methode zur Bestimmung von DMTP nach PFBBr-Derivatisierung zusammen. Die Daten stammen aus einer Studie zur simultanen Bestimmung von Dialkylphosphaten in menschlichem Urin.[4]

| Parameter | Dimethylthiophosphat (DMTP) |

| Nachweisgrenze (LOD) | 0,1 µg/L |

| Kalibrierbereich | 1 - 300 µg/L |

| Wiederfindung | 88,3 - 103,9 % |

| Präzision (Intra-Assay) | < 20,6 % |

| Präzision (Inter-Assay) | < 20,6 % |

Tabelle 1: Zusammenfassung der quantitativen Validierungsparameter für die DMTP-Analyse.

Diskussion

Die Derivatisierung von DMTP mit PFBBr ist eine robuste und empfindliche Methode für die quantitative Analyse in komplexen biologischen Matrizes.[4] Die Optimierung von Parametern wie pH-Wert, Reaktionstemperatur und -zeit ist entscheidend für eine vollständige und reproduzierbare Derivatisierung.[4] Die Verwendung eines Antioxidans ist wichtig, um die Integrität der Thio-Analoga während der Probenvorbereitung zu gewährleisten.[4]

Der Aufreinigungsschritt mit einer Festphasenextraktion (SPE) ist wesentlich, um Matrixinterferenzen zu minimieren und die Lebensdauer des GC-Systems zu verlängern.[4] Die vorgestellte Methode zeigt eine gute Wiederfindung und Präzision über einen relevanten Konzentrationsbereich und erreicht Nachweisgrenzen, die für Biomonitoring-Studien geeignet sind.[4]

Fazit

Diese Anwendungsbeschreibung liefert ein detailliertes und validiertes Protokoll für die Analyse von DMTP mittels PFBBr-Derivatisierung und GC-MS. Die Methode ist schnell, sicher und empfindlich genug, um sowohl bei beruflicher als auch bei nicht beruflicher Exposition gegenüber Organophosphat-Pestiziden eingesetzt zu werden.[4] Die bereitgestellten Daten und der detaillierte Arbeitsablauf sollen Forschern und Wissenschaftlern als wertvolle Ressource für die Implementierung dieser analytischen Methode in ihren Laboren dienen.

References

- 1. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous determination of urinary dialkylphosphate metabolites of organophosphorus pesticides using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of DMTP as a Biomarker for Organophosphate Exposure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O,O-dimethylthiophosphate (DMTP) as a biomarker for assessing exposure to organophosphate (OP) pesticides. The following sections detail the metabolic fate of organophosphates leading to DMTP formation, the mechanism of action of these compounds, and detailed protocols for the analytical determination of DMTP in biological samples.

Introduction to Organophosphate Exposure and Biomarkers

Organophosphate pesticides are a widely used class of insecticides in agriculture and public health.[1] Human exposure can occur through inhalation, dermal contact, or ingestion of contaminated food and water. Following absorption, OPs undergo metabolic transformation in the body. One of the key metabolic pathways involves the formation of dialkylphosphates (DAPs), which are excreted in the urine.[2] DMTP is a specific DAP metabolite derived from dimethylated organophosphorus compounds.[3] Monitoring urinary levels of DMTP provides a non-invasive method to assess recent exposure to a range of common OP pesticides.[4]

Signaling Pathway: Organophosphate Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for organophosphate pesticides is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[5] When OPs inhibit AChE, acetylcholine accumulates in the synaptic cleft, leading to overstimulation of muscarinic and nicotinic receptors. This disruption of cholinergic signaling can result in a range of acute and chronic health effects.[1]

Metabolic Pathway of Organophosphates to DMTP

Organophosphorus pesticides containing a P=S (thion) moiety undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes, to their corresponding P=O (oxon) analogs.[2] These oxon forms are more potent inhibitors of AChE. Both the parent thion and the activated oxon can be detoxified through hydrolysis by esterases or dearylation, leading to the formation of dialkylphosphates, including DMTP.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of DMTP as a biomarker of organophosphate exposure from various studies.

Table 1: Analytical Method Performance for DMTP Detection

| Analytical Method | Sample Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reference(s) |

| GC-MS | Urine | 0.05 | - | - | [7] |

| GC-MS/MS | Urine | 0.1 - 0.15 (ng/mL) | - | - | [4] |

| LC-MS/MS | Urine | 0.4 | - | - | [8] |

| UFLC-MS/MS | Urine | 0.0488 (ng/mL) | 0.1479 (ng/mL) | 93-102 | [9] |

Table 2: Urinary DMTP Concentrations in Different Populations

| Population | Sample Size | Geometric Mean (µg/L) | Concentration Range (µg/L) | Detection Frequency (%) | Reference(s) |

| Japanese Children (3 years old) | 225 | 5.3 | - | 98 | [8] |

| Thai Farm Children | - | - | - | [10] | |

| Japanese Toddlers | - | 3.9 | 0.1 - 130.3 | 100 | [11] |

| US Farmworkers | 100 | 71 (median) | - | - | |

| US Non-Farmworkers | 100 | 6 (median) | - | - | |

| US Farmworker Children | 100 | 17 (median) | - | - | |

| US Non-Farmworker Children | 100 | 8 (median) | - | - |

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

This protocol outlines the procedure for collecting and storing urine samples for the analysis of DMTP.

-

Collection:

-

Collect first-morning void urine samples in polypropylene (B1209903) containers.[12]

-

Instruct participants to avoid contamination with feces or other materials.

-

-

Preservation (Optional but Recommended):

-

To inhibit microbial degradation, sodium azide (B81097) (NaN₃) can be added to the collection container to a final concentration of 0.05% to 1%.[12]

-

Alternatively, the addition of EDTA can help preserve DNA if concurrent analysis is planned.[13]

-

-

Initial Processing:

-

Within 2 hours of collection, centrifuge the urine samples at a low temperature (e.g., 4°C) to remove sediment and cellular debris.[12]

-

-

Storage:

-

For short-term storage (up to a few days), store the supernatant at 4°C.

-

For long-term storage, aliquot the supernatant into cryovials and store at -80°C until analysis.[12] Avoid repeated freeze-thaw cycles.

-

Protocol 2: Analysis of Urinary DMTP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for the determination of dialkylphosphates in urine.[4][7]

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Take a 1-2 mL aliquot of the urine sample.

-

Add an internal standard solution (e.g., a deuterium-labeled DMTP or a structural analog like dibutyl phosphate).[4][8]

-

Acidify the sample with an appropriate acid (e.g., formic acid).[8]

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) according to the manufacturer's instructions.

-